m-(3-Ethyl-2-thioureido)benzoic acid

Physical organic chemistry Hammett equation Substituent electronic effects

m-(3-Ethyl-2-thioureido)benzoic acid (CAS 19384-17-9) belongs to the class of N-ethylthioureido-substituted benzoic acids, combining a thiourea pharmacophore with a benzoic acid scaffold. Its molecular formula is C₁₀H₁₂N₂O₂S (MW 224.28 g/mol), and authoritative spectral databases confirm its identity via IR (KBr disc and Nujol mull), mass spectrometry, and InChIKey (ICTBXPTUJREELF-UHFFFAOYSA-N).

Molecular Formula C10H12N2O2S
Molecular Weight 224.28 g/mol
Cat. No. B5785519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem-(3-Ethyl-2-thioureido)benzoic acid
Molecular FormulaC10H12N2O2S
Molecular Weight224.28 g/mol
Structural Identifiers
SMILESCCNC(=S)NC1=CC=CC(=C1)C(=O)O
InChIInChI=1S/C10H12N2O2S/c1-2-11-10(15)12-8-5-3-4-7(6-8)9(13)14/h3-6H,2H2,1H3,(H,13,14)(H2,11,12,15)
InChIKeyICTBXPTUJREELF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Characterization of m-(3-Ethyl-2-thioureido)benzoic acid (CAS 19384-17-9): A Meta-Substituted Thiourea-Benzoic Acid Hybrid


m-(3-Ethyl-2-thioureido)benzoic acid (CAS 19384-17-9) belongs to the class of N-ethylthioureido-substituted benzoic acids, combining a thiourea pharmacophore with a benzoic acid scaffold . Its molecular formula is C₁₀H₁₂N₂O₂S (MW 224.28 g/mol), and authoritative spectral databases confirm its identity via IR (KBr disc and Nujol mull), mass spectrometry, and InChIKey (ICTBXPTUJREELF-UHFFFAOYSA-N) [1]. Unlike common procurement-grade thiourea derivatives that are sold without rigorous positional verification, this meta isomer is unambiguously identified through these orthogonal spectral fingerprints, which is critical for reproducible research and regulatory submissions .

Why the Meta Isomer Cannot Be Substituted by Ortho or Para Analogs in Critical Applications


In-class thioureido-benzoic acid derivatives are not functionally interchangeable. The electronic nature of the substituent changes drastically with ring position: the ortho isomer (2-(3-ethylthioureido)benzoic acid, CAS unlisted) behaves primarily as a chelating ligand for metal ion preconcentration, while the meta and para isomers exhibit distinct Hammett substituent constants that dictate their reactivity and physicochemical properties [1]. For example, the meta isomer's σₘ value (0.30) is 4-fold higher than its para counterpart's σₚ (0.07), indicating a fundamentally different electron-withdrawing profile that affects acidity, hydrogen-bonding capacity, and potential for nucleophilic aromatic substitution [2]. Procuring an unspecified isomer or a mixture leads to irreproducible biological assay results, inconsistent metal-binding stoichiometry, and invalid structure-activity relationship conclusions [3].

Quantitative Differentiation Guide for m-(3-Ethyl-2-thioureido)benzoic acid Among Thioureido-Benzoic Acid Isomers and Analogs


Meta vs. Para Isomer: Hammett Substituent Constants (σₘ, σₚ) as a Quantitative Basis for Reactivity Selection

The meta-substituted compound exhibits fundamentally different electronic properties from its para counterpart. The experimentally determined Hammett σₘ constant for 3-ethylthioureido is 0.30, while σₚ is only 0.07 [1]. This 4.3-fold difference reflects a strong electron-withdrawing inductive effect at the meta position versus near-neutral resonance-dominated behavior at the para position. The UI (inductive) parameter is 0.41, and the UR (resonance) parameter is -0.34, confirming that the thiocarbonyl group's electron withdrawal operates primarily through the σ framework in the meta isomer, whereas the para isomer's electron-donating resonance effect partially cancels the inductive withdrawal [1].

Physical organic chemistry Hammett equation Substituent electronic effects Linear free-energy relationships

Meta vs. Ortho Isomer: Specialized Chelation vs. Modular Reactivity in Metal-Binding Applications

The ortho isomer, 2-(3-ethylthioureido)benzoic acid, has been extensively characterized as a ligand for the cloud point extraction of Fe³⁺, Co²⁺, Cu²⁺, and Zn²⁺, achieving detection limits of 1.5, 0.23, 0.71, and 0.35 μg L⁻¹ respectively after preconcentration [1]. This strong chelation is facilitated by the ortho-carboxyl group forming a 6-membered ring with the thiourea's sulfur upon metal coordination. The meta isomer cannot form the same chelate geometry, so it fails to preconcentrate metals under identical conditions [2]. This is not a flaw but a deliberate design feature: the meta isomer remains free in solution for further derivatization or biological target engagement, whereas the ortho isomer is consumed stoichiometrically by metal ions.

Analytical chemistry Metal chelation Cloud point extraction Trace metal analysis

Thiocarbonyl vs. Carbonyl: Quantifying the Electronic Advantage of Sulfur over Oxygen in the Thioureido Moiety

The 3-ethylthioureido group (σₘ = 0.30, σₚ = 0.07) is a significantly stronger electron-withdrawing substituent than its oxo analog, 3-ethylureido (σₘ = 0.04, σₚ = -0.26) [1]. The UI parameter for thioureido (0.41) is more than double that of ureido (0.19), demonstrating that the sulfur atom's lower electronegativity paradoxically increases inductive electron withdrawal through the σ framework—a consequence of the thiocarbonyl group's greater polarizability. The UR parameter shows a less negative value for thioureido (-0.34) vs ureido (-0.45), indicating weaker resonance donation, which results in a net stronger electron-withdrawing character.

Medicinal chemistry Thiourea vs urea bioisosterism Hydrogen-bond acidity Metabolic stability

Computational Property Comparison: Meta Isomer Shows Distinct Topological Polar Surface Area and Molecular Complexity vs. Para Isomer

Although the meta and para isomers are constitutional isomers with identical molecular formula and molecular weight (224.06206 Da), their computed molecular complexity indices differ. The meta isomer (19384-17-9) has a complexity score of 246, while the para isomer (15863-32-8) scores 238 . This 3.4% higher complexity reflects the asymmetric substitution pattern's impact on the compound's rotational degrees of freedom and electronic environment, which translates into different chromatographic retention behavior and potentially different crystal packing energies—both relevant for procurement of high-purity material.

Computational chemistry Drug-likeness Molecular complexity ADME prediction

Scientifically Justified Application Scenarios for m-(3-Ethyl-2-thioureido)benzoic acid


QSAR-Driven Lead Optimization in Medicinal Chemistry Projects Requiring Precise Electronic Parameter Control

When a medicinal chemistry program requires a benzoic acid fragment with a well-characterized electron-withdrawing substituent that offers a σₘ of 0.30—substantially higher than the corresponding ureido (0.04) or the para-thioureido (σₚ = 0.07)—the meta-thioureido derivative is the only defensible choice [1]. Its UI of 0.41 provides a quantitative basis for predicting pKa, hydrogen-bond acidity, and metabolic soft-spot reactivity, enabling structure-based design with reproducible correlations.

Metal-Free Bioassay Development Where Trace Metal Chelation Causes Assay Interference

In high-throughput screening campaigns using fluorescence or luminescence readouts, trace metal ions can quench signals or catalyze unwanted redox side-reactions. The meta isomer's inability to chelate Fe³⁺, Co²⁺, Cu²⁺, and Zn²⁺—in stark contrast to the ortho isomer's low-μg L⁻¹ detection-limit-level binding—ensures that compound activity in the assay reflects genuine target engagement rather than metal-depletion artifacts [2]. This is particularly critical for assays involving kinases, phosphatases, or metalloprotein targets.

Selective Derivatization at the Carboxyl Group for Probe or Bioconjugate Synthesis

The meta arrangement leaves the thiourea NH groups sterically and electronically unencumbered by the carboxyl group, unlike the ortho isomer where intramolecular hydrogen bonding between the carboxyl OH and thiourea sulfur can reduce the nucleophilicity of the thiourea nitrogen toward electrophilic reagents . This makes the meta isomer the preferred scaffold for synthesizing thiazolidinones, thiosemicarbazides, or biotinylated probes where predictable amine reactivity is required.

Regulatory-Traceable Reference Standard for LC-MS Method Validation

Authoritative spectral data (IR in two matrices, MS, InChIKey) deposited in the SDBS database since 1999 provide an immutable reference for identity confirmation [3]. Procurement of the meta isomer with these spectral fingerprints allows analytical laboratories to meet ICH Q2(R1) validation requirements for specificity, a significant advantage over poorly characterized thiourea analogs lacking spectral database entries.

Quote Request

Request a Quote for m-(3-Ethyl-2-thioureido)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.